2-(4-Methoxyphenyl)-1-indanone
Description
2-(4-Methoxyphenyl)-1-indanone is a bicyclic aromatic ketone featuring an indanone core substituted at the 2-position with a 4-methoxyphenyl group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(15)17/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIGNWXUXQVGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with indanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Antioxidant Properties
Research has indicated that derivatives of 1-indanone, including 2-(4-methoxyphenyl)-1-indanone, possess significant antioxidant activity. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .
Neurological Applications
The compound has been investigated for its affinity towards adenosine receptors (A1 and A2A). Methoxy-substituted derivatives have shown nanomolar affinity for these receptors, suggesting potential use in treating neurological conditions such as Alzheimer's disease . Specifically, modifications to the benzylidene indanone scaffold have led to compounds with enhanced receptor binding capabilities.
Anticancer Activity
Studies have highlighted the potential of 1-indanone derivatives as anticancer agents. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Synthesis and Methodologies
The synthesis of this compound can be achieved through several methodologies, including microwave-assisted synthesis and ultrasound-assisted reactions. These non-conventional techniques offer advantages such as reduced reaction times and improved yields compared to traditional methods .
| Synthesis Method | Description | Yield |
|---|---|---|
| Microwave-assisted | Utilizes microwave energy for rapid heating during synthesis | High |
| Ultrasound-assisted | Employs ultrasonic waves to enhance reaction rates | Moderate |
Case Studies
-
Study on Adenosine Receptor Affinity
A study focused on methoxy-substituted 2-benzylidene-1-indanones reported that specific substitutions significantly improved binding affinity to A1 and A2A receptors. For instance, compound 2c exhibited an A1 K_i value of 41 nM, indicating its potential as a therapeutic agent for neurological disorders . -
Antioxidant and Anticancer Properties
Another study explored the antioxidant properties of various indanone derivatives, including those with methoxy substitutions. The findings revealed that these compounds effectively inhibited oxidative stress markers in vitro, showcasing their potential as protective agents against cellular damage associated with cancer progression . -
Inhibitors of Cholinesterases
Research into the inhibition of cholinesterases by indanone derivatives has shown that certain compounds can effectively inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms. The structure-activity relationship studies indicated that methoxy substitutions enhance this inhibitory effect .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-indanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 2-(4-Methoxyphenyl)-1-indanone, highlighting differences in substituents and their implications:
Key Structural Insights :
- Substituent Position : The placement of methoxy groups (e.g., at C2 vs. C7) significantly alters electronic properties. For example, benzylidene derivatives (e.g., ) exhibit extended π-conjugation, enhancing UV-vis absorption.
- Ring Modifications : Dimethyl groups at C2 () increase steric hindrance, affecting reactivity and solubility.
Physical and Chemical Properties
- Melting Points: Substituted indanones exhibit variable melting points. For instance, 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (structurally related) melts at 96°C .
- Lipophilicity : Chloro and methyl substituents (e.g., ) increase logP values, enhancing membrane permeability.
Enzyme Inhibition
- Phosphodiesterase (PDE) Similarity : Dichlorodiazadienes with 4-methoxyphenyl groups exhibit 20% structural similarity to PDE inhibitors, indicating possible off-target effects .
Estrogenic Activity
- Methoxychlor metabolites (e.g., mono-OH-MDDE) demonstrate estrogenic activity via cytosolic receptor binding. Structural analogs of this compound with hydroxyl groups may exhibit similar proestrogenic behavior .
Biological Activity
Overview
2-(4-Methoxyphenyl)-1-indanone, an organic compound belonging to the indanone class, has garnered attention for its potential biological activities. The compound features a methoxy group attached to a phenyl ring, which is fused to an indanone structure. This unique configuration contributes to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of this compound can be achieved through various methods, the most notable being the Friedel-Crafts acylation of 4-methoxybenzene with indanone in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically occurs under controlled temperature and anhydrous conditions to minimize side reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in a study examining its effects on breast cancer cells, this compound exhibited an IC50 value indicating potent activity against these cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer Cells | 15 | Apoptosis induction |
| Colon Cancer Cells | 20 | Cell cycle arrest |
Neuroprotective Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in neuroprotection. A study utilizing primary cortical neurons demonstrated that the compound could mitigate neuronal damage under conditions of oxygen-glucose deprivation, suggesting its potential utility in treating ischemic stroke and other neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the methoxy group or the indanone core can significantly influence its pharmacological profile. For instance, introducing hydroxyl groups at specific positions has been shown to enhance inhibitory potency against certain protein kinases involved in cancer progression .
Case Studies
- Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast and colon cancer cells, with IC50 values indicating strong cytotoxic effects.
- Neuroprotective Activity : In a pharmacological screening approach for neuroprotective compounds, this compound was identified as having significant protective effects against neuronal death induced by ischemic conditions. This was attributed to its ability to modulate oxidative stress pathways .
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific molecular targets such as enzymes involved in metabolic pathways or receptors associated with cell signaling processes. Further research is needed to elucidate these pathways and confirm the compound's efficacy in clinical settings.
Q & A
Basic: What are the optimized synthetic routes for 2-(4-Methoxyphenyl)-1-indanone, and how do reaction conditions influence yield?
Answer:
The cyclization of 3-(4-methoxyphenyl)propionic acid under UV or microwave (MW) irradiation is a key method, achieving yields of 65–78% depending on irradiation time and solvent polarity . Alternative routes include using 1,3-dioxane intermediates (e.g., 2-(4-Methoxyphenyl)-1,3-dioxane) in multi-step syntheses, where temperature control (60–80°C) and catalytic acid (e.g., p-TsOH) are critical for minimizing byproducts . Methodological optimization should prioritize solvent selection (polar aprotic solvents enhance cyclization efficiency) and real-time monitoring via TLC or HPLC to track intermediate formation.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves methoxy (-OCH₃) and carbonyl (C=O) groups, with chemical shifts at δ 3.8–4.0 ppm (methoxy) and δ 190–210 ppm (carbonyl) .
- X-ray Crystallography : Single-crystal analysis confirms planar indanone rings and dihedral angles between methoxyphenyl and ketone groups, critical for understanding steric effects .
- IR Spectroscopy : Strong C=O stretches (~1680 cm⁻¹) and aryl-OCH₃ vibrations (~1250 cm⁻¹) validate functional groups .
Basic: How does the methoxyphenyl substituent influence the compound’s electronic and steric properties?
Answer:
The 4-methoxyphenyl group enhances electron density via resonance (+M effect), stabilizing the indanone core and increasing solubility in polar solvents. Steric hindrance from the substituent’s orientation (dihedral angle ~15–25°) affects reactivity in nucleophilic additions . Computational modeling (DFT) can quantify these effects by analyzing HOMO-LUMO gaps and electrostatic potential maps.
Advanced: How can isotopic labeling (e.g., ¹⁴C) be applied to study the compound’s metabolic or kinetic pathways?
Answer:
Synthesis of ¹⁴C-labeled analogs involves starting with toluene-¹⁴C, followed by Friedel-Crafts acylation and cyclization. Position-specific labeling at the methoxyphenyl ring enables tracking of metabolic degradation via LC-MS or autoradiography in in vitro models . Methodological challenges include ensuring isotopic purity (>98%) and avoiding radiolysis during storage.
Advanced: What mechanistic insights exist for the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Answer:
Preliminary studies on structurally related indanones suggest:
- Anti-inflammatory activity : Inhibition of COX-2 via hydrogen bonding with Ser530 and hydrophobic interactions with the methoxyphenyl group .
- Anticancer potential : Apoptosis induction in cancer cell lines (IC₅₀ ~10–20 µM) through ROS generation and mitochondrial membrane depolarization .
Advanced methodologies include surface plasmon resonance (SPR) for binding affinity assays and molecular docking (using AutoDock Vina) to predict binding poses with therapeutic targets.
Advanced: How do contradictory data on synthesis yields or biological activity arise, and how can they be resolved?
Answer:
Discrepancies in synthesis yields (e.g., 65% vs. 78%) often stem from:
- Reaction scale : Microwave-assisted reactions show higher reproducibility at small scales (<1 mmol) .
- Purification methods : Column chromatography vs. recrystallization impacts purity and yield .
For biological activity , variability in IC₅₀ values may arise from cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time). Resolution requires strict adherence to standardized protocols (e.g., NIH/WHO guidelines) and triplicate experiments with statistical validation (p < 0.05).
Advanced: What strategies are recommended for analyzing the compound’s stability under physiological or environmental conditions?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. The methoxy group enhances stability in neutral-to-alkaline conditions .
- Photodegradation : Expose to UV light (λ = 254 nm) and quantify decomposition products using GC-MS. Protective measures (e.g., amber glassware, antioxidants like BHT) are advised for light-sensitive samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
